molecular formula C14H22O B6299737 2-(4-Pentylphenyl)-2-propanol CAS No. 105669-49-6

2-(4-Pentylphenyl)-2-propanol

Cat. No.: B6299737
CAS No.: 105669-49-6
M. Wt: 206.32 g/mol
InChI Key: BPCTYYOHDHEVTR-UHFFFAOYSA-N
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Description

2-(4-Pentylphenyl)-2-propanol: is an organic compound characterized by a phenyl ring substituted with a pentyl group and a hydroxyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pentylphenyl)-2-propanol typically involves the alkylation of phenylacetylene with a pentyl halide, followed by reduction and subsequent hydroxylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Pentylphenyl)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(4-Pentylphenyl)-2-propanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .

Biology: In biological research, this compound can be used to study the effects of phenyl-substituted alcohols on cellular processes. It may also serve as a model compound for understanding the metabolism and toxicity of similar substances .

Industry: In the industrial sector, this compound can be used as a precursor in the manufacture of specialty chemicals, fragrances, and other consumer products .

Mechanism of Action

The mechanism of action of 2-(4-Pentylphenyl)-2-propanol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity and function. The phenyl ring and pentyl group contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

  • 2-(4-Hexylphenyl)-2-propanol
  • 2-(4-Butylphenyl)-2-propanol
  • 2-(4-Methylphenyl)-2-propanol

Comparison: Compared to its analogs, 2-(4-Pentylphenyl)-2-propanol exhibits unique properties due to the length of its alkyl chain. The pentyl group provides a balance between hydrophobicity and molecular size, making it more versatile in various applications. Its structural analogs with shorter or longer alkyl chains may have different solubility, reactivity, and biological activity profiles .

Properties

IUPAC Name

2-(4-pentylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-4-5-6-7-12-8-10-13(11-9-12)14(2,3)15/h8-11,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCTYYOHDHEVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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